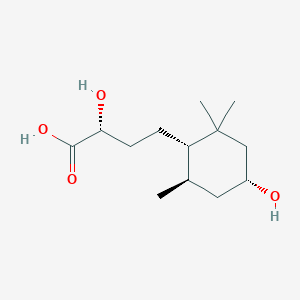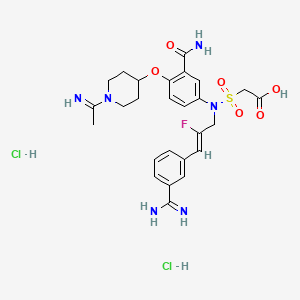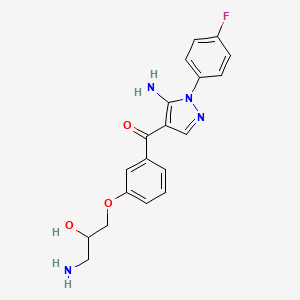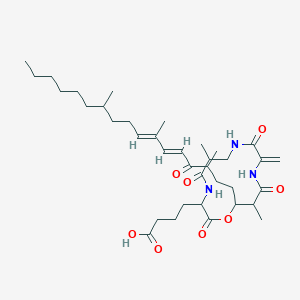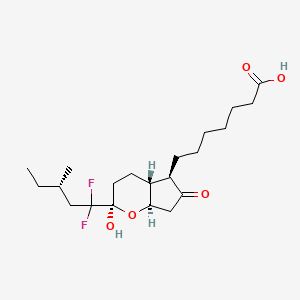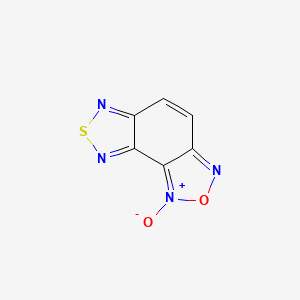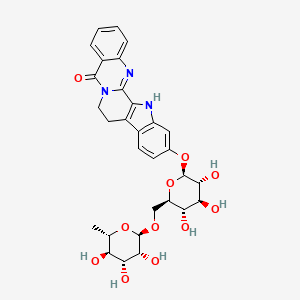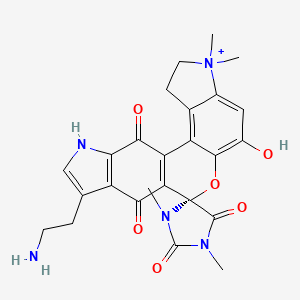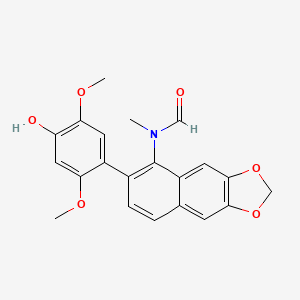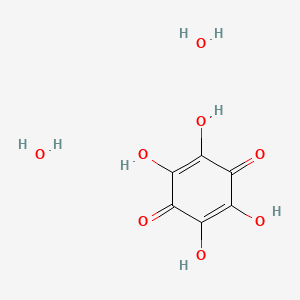
四氢醌二水合物
描述
Synthesis Analysis
The synthesis of tetroquinone derivatives and similar compounds involves complex chemical reactions. For instance, a carotenoid-porphyrin-diquinone tetrad has been synthesized, which consists of a carotenoid polyene, a porphyrin, and a diquinone moiety, indicating the intricate synthesis processes involved in creating quinone derivatives (Gust et al., 1989). Another example is the synthesis of tetradodecyloxy[6]helicenebisquinone, which exhibits unique optical properties, starting from commercially available dye-intermediates (Paruch et al., 2000).
Molecular Structure Analysis
The molecular structure of quinone derivatives is often complex and contributes to their chemical behavior. The study of tetrahydroxy-p-benzoquinone as a source of polydentate O-donor ligands and its derivatives has shown the potential for intricate molecular arrangements and magnetic properties, highlighting the importance of molecular structure analysis in understanding these compounds (Reinoso et al., 2007).
Chemical Reactions and Properties
Chemical reactions involving tetroquinone derivatives are diverse and can lead to a wide range of products. For example, the reductive dechlorination of tetrachlorohydroquinone to 1,2,4-trihydroxybenzene by cell extracts of Rhodococcus chlorophenolicus demonstrates the potential for environmental remediation applications (Apajalahti & Salkinoja-Salonen, 1987).
Physical Properties Analysis
The physical properties of tetroquinone dihydrate and related compounds, such as solubility, melting point, and stability, are critical for their application in various fields. However, specific studies on the physical properties of tetroquinone dihydrate were not identified, indicating a potential area for future research.
Chemical Properties Analysis
The chemical properties, including reactivity, oxidation potential, and electrochemical behavior, are crucial for understanding the applications and reactions of tetroquinone dihydrate and its derivatives. Studies on similar compounds, such as the synthesis and reactivity of tetrahydroquinoline derivatives, provide insights into the chemical properties that may be relevant for tetroquinone dihydrate (Zhang & Li, 2002).
科学研究应用
The compound can be synthesized from glyoxal or from myo-inositol, a natural compound widely present in plants . THBQ forms an adduct with 4,4′-bipyridine in a 2:3 ratio . Like most phenols, THBQ is acidic and easily loses the four hydrogen ions from the hydroxyl groups, yielding anions such as C6H2O2− 6 and C6O4− 6 .
-
Chemical Synthesis
-
Formation of Salts
- Like most phenols, THBQ is acidic and easily loses the four hydrogen ions from the hydroxyl groups, yielding anions such as C6H2O2− 6 and C6O4− 6 .
- The calcium salt Ca2C6O6 is the dark purple pigment produced from inositol by Chromohalobacter beijerinckii in the fermentation of salt beans .
- The dark purple and insoluble dipotassium salt K2C6H2O6 was prepared by oxidizing inositol with nitric acid and reacting the result with potassium carbonate in the presence of oxygen .
- The black tetrapotassium salt K4C6O6 was prepared by reacting THBQ with potassium methoxide in methanol .
-
Pharmaceutical Analysis
-
Chemical Synthesis
-
Formation of Salts
- Like most phenols, THBQ is acidic and easily loses the four hydrogen ions from the hydroxyl groups, yielding anions such as C6H2O2− 6 and C6O4− 6 .
- The calcium salt Ca2C6O6 is the dark purple pigment produced from inositol by Chromohalobacter beijerinckii in the fermentation of salt beans .
- The dark purple and insoluble dipotassium salt K2C6H2O6 was prepared by oxidizing inositol with nitric acid and reacting the result with potassium carbonate in the presence of oxygen .
- The black tetrapotassium salt K4C6O6 was prepared by reacting THBQ with potassium methoxide in methanol .
-
Pharmaceutical Analysis
安全和危害
属性
IUPAC Name |
2,3,5,6-tetrahydroxycyclohexa-2,5-diene-1,4-dione;dihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4O6.2H2O/c7-1-2(8)4(10)6(12)5(11)3(1)9;;/h7-8,11-12H;2*1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTIMJXRLFTZAOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=O)C(=C(C1=O)O)O)O)O.O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetroquinone dihydrate | |
CAS RN |
5676-48-2 | |
| Record name | Tetroquinone dihydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005676482 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetrahydroxyquinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TETROQUINONE DIHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FD12CXB48R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



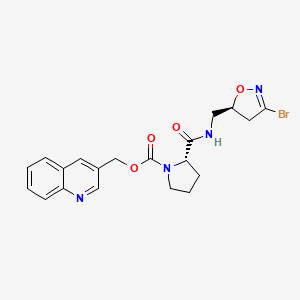
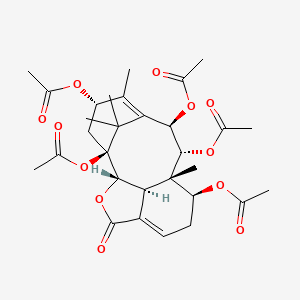
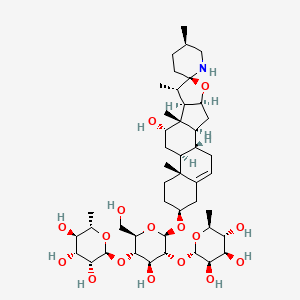
![1-[5-(hydroxymethyl)-2-furyl]-9H-pyrido[3,4-b]indole-3-carboxamide](/img/structure/B1258442.png)
